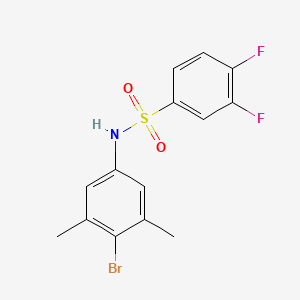![molecular formula C11H13BrN4O B6635380 5-[(4-Bromo-3,5-dimethylphenoxy)methyl]-2-methyltetrazole](/img/structure/B6635380.png)
5-[(4-Bromo-3,5-dimethylphenoxy)methyl]-2-methyltetrazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-[(4-Bromo-3,5-dimethylphenoxy)methyl]-2-methyltetrazole, also known as Brimonidine, is a drug that is commonly used to treat glaucoma and ocular hypertension. It belongs to the class of alpha-2 adrenergic receptor agonists and works by reducing the production of aqueous humor in the eye. In recent years, Brimonidine has gained attention in scientific research due to its potential therapeutic applications beyond ophthalmology.
作用機序
5-[(4-Bromo-3,5-dimethylphenoxy)methyl]-2-methyltetrazole works by binding to and activating alpha-2 adrenergic receptors, which are found in various tissues throughout the body including the eye, brain, and cardiovascular system. In the eye, activation of these receptors leads to a decrease in the production of aqueous humor, which reduces intraocular pressure. In the brain, activation of alpha-2 adrenergic receptors has been shown to have neuroprotective effects by reducing inflammation, oxidative stress, and neuronal apoptosis.
Biochemical and Physiological Effects:
5-[(4-Bromo-3,5-dimethylphenoxy)methyl]-2-methyltetrazole has been shown to have a number of biochemical and physiological effects beyond its primary use in ophthalmology. In animal studies, it has been shown to reduce oxidative stress and inflammation in the brain, as well as improve cognitive function and memory. 5-[(4-Bromo-3,5-dimethylphenoxy)methyl]-2-methyltetrazole has also been shown to reduce blood pressure and improve cardiac function in animal models of hypertension and heart failure.
実験室実験の利点と制限
One advantage of using 5-[(4-Bromo-3,5-dimethylphenoxy)methyl]-2-methyltetrazole in laboratory experiments is its well-established mechanism of action and safety profile. It has been used clinically for many years and has a low incidence of side effects. However, one limitation is that it may not be suitable for all experimental models, as its effects are primarily mediated through alpha-2 adrenergic receptors and may not be relevant in all disease states.
将来の方向性
There are many potential future directions for research on 5-[(4-Bromo-3,5-dimethylphenoxy)methyl]-2-methyltetrazole. One area of interest is its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. It has also been suggested that 5-[(4-Bromo-3,5-dimethylphenoxy)methyl]-2-methyltetrazole may have anti-inflammatory effects in the brain, which could be beneficial in the treatment of conditions such as multiple sclerosis and traumatic brain injury. Additionally, there is interest in exploring the use of 5-[(4-Bromo-3,5-dimethylphenoxy)methyl]-2-methyltetrazole as a neuroprotective agent in other contexts, such as stroke and spinal cord injury.
合成法
5-[(4-Bromo-3,5-dimethylphenoxy)methyl]-2-methyltetrazole can be synthesized through a multi-step process, starting with the reaction of 4-bromo-3,5-dimethylphenol with chloromethyl methyl ether to form 4-bromo-3,5-dimethylphenoxy methyl ether. The resulting compound is then reacted with sodium azide to form the tetrazole ring, followed by reduction with sodium borohydride to produce 5-[(4-Bromo-3,5-dimethylphenoxy)methyl]-2-methyltetrazole.
科学的研究の応用
5-[(4-Bromo-3,5-dimethylphenoxy)methyl]-2-methyltetrazole has been studied extensively in the field of neuroscience due to its ability to cross the blood-brain barrier and interact with alpha-2 adrenergic receptors in the central nervous system. It has been shown to have neuroprotective effects in animal models of stroke, traumatic brain injury, and neurodegenerative diseases such as Alzheimer's and Parkinson's. 5-[(4-Bromo-3,5-dimethylphenoxy)methyl]-2-methyltetrazole has also been investigated for its potential use in the treatment of anxiety and depression, as it has been shown to modulate the release of neurotransmitters such as norepinephrine and serotonin.
特性
IUPAC Name |
5-[(4-bromo-3,5-dimethylphenoxy)methyl]-2-methyltetrazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13BrN4O/c1-7-4-9(5-8(2)11(7)12)17-6-10-13-15-16(3)14-10/h4-5H,6H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PYSUBWQIHUAVEA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1Br)C)OCC2=NN(N=N2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13BrN4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.15 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-[(4-Bromo-3,5-dimethylphenoxy)methyl]-2-methyltetrazole | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(2R)-2-[(4-chloro-2-fluorobenzoyl)amino]pentanoic acid](/img/structure/B6635301.png)

![N-[(2-tert-butyl-1,3-thiazol-4-yl)methyl]pyrimidin-5-amine](/img/structure/B6635334.png)
![2-Methyl-3-[(5-methylpyridin-3-yl)amino]-3-oxopropanoic acid](/img/structure/B6635342.png)
![[4-(2,3-Dihydro-1H-8-thia-5,7-diaza-cyclopenta[a]inden-4-yl)-piperazin-1-yl]-phenyl-methanone](/img/structure/B6635350.png)
![1-[1-(3-Bromo-2-methylphenyl)triazol-4-yl]ethanol](/img/structure/B6635358.png)
![2-[1-(3,5-Dichlorophenyl)-2,5-dioxoimidazolidin-4-yl]acetic acid](/img/structure/B6635361.png)


![5-[(N-ethyl-3-hydroxyanilino)methyl]-2-methylfuran-3-carboxylic acid](/img/structure/B6635383.png)
![N-[3-(3-chlorophenyl)propyl]acetamide](/img/structure/B6635390.png)
![[(3R)-3-hydroxypyrrolidin-1-yl]-naphthalen-2-ylmethanone](/img/structure/B6635395.png)
![(2R)-3-{[1-(cyanomethyl)cyclopropyl]methanesulfinyl}-2-acetamidopropanoic acid](/img/structure/B6635403.png)
